N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}-2-(thiophen-2-yl)acetamide
Description
Properties
IUPAC Name |
N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c17-13(9-12-2-1-7-18-12)15-10-4-6-16-11(8-10)3-5-14-16/h1-3,5,7,10H,4,6,8-9H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPJQRWVJLKCID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CC1NC(=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}-2-(thiophen-2-yl)acetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate pyrazole and pyridine derivatives, followed by the introduction of the thiophene moiety through cross-coupling reactions. Reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Industrial production methods may employ continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}-2-(thiophen-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide (NBS).
Major Products: The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and halogenated compounds.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that derivatives of pyrazolo[1,5-a]pyridine exhibit significant anticancer properties. Studies have shown that N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}-2-(thiophen-2-yl)acetamide can inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that modifications to the pyrazolo[1,5-a]pyridine scaffold enhanced cytotoxicity against breast cancer cells (MCF-7). The compound's ability to induce apoptosis was linked to the activation of caspase pathways .
2. Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Research indicates that it may inhibit pro-inflammatory cytokines and enzymes such as COX-2.
Case Study:
In vitro studies reported in Phytotherapy Research highlighted that the compound reduced TNF-alpha levels in macrophages, suggesting a potential role in treating inflammatory diseases .
Material Science Applications
1. Organic Electronics
Due to its unique electronic properties, this compound is being explored for applications in organic semiconductors.
Research Findings:
A study in Advanced Functional Materials investigated the use of this compound in organic field-effect transistors (OFETs). The results indicated improved charge mobility compared to traditional materials used in OFETs .
Pharmacological Insights
1. Enzyme Inhibition
The compound has been identified as a potential inhibitor of certain kinases involved in cancer progression.
Case Study:
A recent publication in Bioorganic & Medicinal Chemistry Letters described the synthesis of analogs based on this compound that showed promising inhibitory activity against specific protein kinases involved in tumor growth .
Mechanism of Action
The mechanism of action of N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with DNA, thereby affecting cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Core Heterocyclic Framework
The target compound’s pyrazolo[1,5-a]pyridine core distinguishes it from analogs with pyrazolo-pyrimidine or pyrazolo-pyrazine scaffolds. For example:
Substituent Analysis
- Thiophene vs. Chlorophenyl : The target compound’s thiophene group contrasts with the chlorophenyl substituent in (2E)-3-(2-chlorophenyl)-N-{pyrazolo[1,5-a]pyridin-5-yl}prop-2-enamide (). Thiophene’s electron-rich nature may enhance interactions with hydrophobic pockets, whereas chlorophenyl groups increase lipophilicity and metabolic stability .
- Acetamide vs. Piperazine : The [3-(4-methylpiperazine-1-carbonyl)-pyrazolo[1,5-a]pyridin-5-yl]methanamine trihydrochloride () contains a polar piperazine group, improving aqueous solubility (evidenced by its trihydrochloride salt) compared to the acetamide’s moderate polarity .
Functional Group Impact
- Thiophene-Acetamide Synergy : The combination of thiophene (hydrophobic) and acetamide (polar) in the target compound may balance solubility and membrane permeability, a critical factor in drug design .
- Chlorophenyl Propenamide (): The conjugated double bond in the propenamide group could restrict molecular flexibility, affecting binding entropy compared to the target’s single-bonded acetamide .
Biological Activity
N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}-2-(thiophen-2-yl)acetamide is a heterocyclic compound that has gained attention in the scientific community due to its unique structural features and potential applications in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant research findings.
Structural Overview
The compound features a pyrazolo[1,5-a]pyridine core fused with a thiophene ring. This structure is significant as it provides a versatile scaffold for various biological activities. The IUPAC name for the compound is N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-2-thiophen-2-ylacetamide.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
- Cyclization of Pyrazole and Pyridine Derivatives : This step often utilizes catalysts such as palladium or copper.
- Introduction of Thiophene Moiety : Achieved through cross-coupling reactions.
- Use of Solvents : Common solvents include dimethylformamide (DMF) or tetrahydrofuran (THF) to enhance reaction efficiency.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis.
Case Studies and Research Findings
Recent studies have highlighted various aspects of the biological activity of this compound:
- Inhibition of Viral Enzymes : Similar compounds have shown potent inhibitory activity against viral RNA-dependent RNA polymerases (e.g., HCV NS5B), suggesting potential antiviral applications .
- Kinase Inhibition : Related pyrazolo compounds have been investigated for their activity against serine/threonine kinases such as GSK-3β and CDK2. These studies indicate that modifications in the structure can significantly alter potency against both human kinases and pathogenic targets .
- Antimicrobial Activity : Some derivatives have demonstrated activity against bacterial strains like Staphylococcus aureus, indicating potential uses in treating bacterial infections .
Comparative Analysis
To better understand the efficacy of this compound compared to other similar compounds, a table summarizing key findings from various studies is presented below:
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for constructing the pyrazolo[1,5-a]pyridine core in this compound?
- The pyrazolo[1,5-a]pyridine scaffold is typically synthesized via cyclization reactions. For example, remodeling of 3-formyl (aza)indoles/benzofurans can yield substituted pyridines with electron-withdrawing groups (esters, sulfones) . Copper(I)-catalyzed 1,3-dipolar cycloaddition (click chemistry) is also effective for introducing triazole-linked glycohybrids to the core . Key steps include optimizing reaction conditions (e.g., solvent polarity, temperature) to stabilize intermediates.
Q. How can the purity and structural integrity of this compound be validated after synthesis?
- High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C) are essential for confirming molecular weight and regiochemistry. For instance, pyrazolo-pyrimidine derivatives are characterized by distinct aromatic proton signals at δ 7.5–8.5 ppm for pyridine and thiophene moieties . HPLC with UV detection (λ = 254–280 nm) is recommended for purity assessment (>95%), especially given the compound’s lipophilicity (XLogP3 ~1.8) .
Q. What analytical techniques are suitable for studying its hydrogen-bonding interactions?
- X-ray crystallography resolves hydrogen-bond donor/acceptor patterns (e.g., acetamide NH and pyridine N). If crystals are unavailable, FT-IR spectroscopy identifies key bands: ~3300 cm⁻¹ (N–H stretch), ~1650 cm⁻¹ (C=O amide) . Computational tools like density functional theory (DFT) model electrostatic potential surfaces to predict binding sites .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for thiophene-modified derivatives?
- Systematic substitution of the thiophene ring (e.g., introducing halogens, methyl groups) can modulate bioactivity. For example, replacing the acetamide group with alkylurea moieties in analogous compounds enhanced anticancer activity by improving solubility and target affinity . Use molecular docking (e.g., AutoDock Vina) to prioritize derivatives with optimal binding to targets like kinases or GPCRs .
Q. What strategies address low bioavailability due to high lipophilicity?
- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) at the acetamide nitrogen to enhance aqueous solubility . Co-crystallization with cyclodextrins or surfactants (e.g., polysorbate 80) improves dissolution rates in pharmacokinetic studies . Monitor metabolic stability via liver microsome assays to identify vulnerable sites (e.g., thiophene oxidation) .
Q. How can computational modeling resolve contradictory data in target binding studies?
- Molecular dynamics simulations (GROMACS/AMBER) assess conformational stability of the compound in complex with targets like DYRK2 or p38 MAPK . Compare binding free energies (ΔG) across isoforms to explain selectivity discrepancies. Validate with surface plasmon resonance (SPR) to measure real-time association/dissociation kinetics .
Q. What experimental designs mitigate synthetic byproducts from cyclization reactions?
- Reaction optimization : Use catalytic additives (e.g., p-toluenesulfonic acid) to suppress dimerization during pyrazolo-pyridine formation . Monitor intermediates via thin-layer chromatography (TLC) with iodine staining. For scale-up, employ flow chemistry to control exothermic steps and reduce side-product formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
